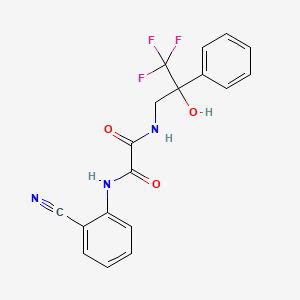![molecular formula C18H18FN3O3S B2476228 2-(3-(2-フルオロベンジル)-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)-N-プロピルアセトアミド CAS No. 1252922-90-9](/img/structure/B2476228.png)
2-(3-(2-フルオロベンジル)-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)-N-プロピルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌特性
この化合物は、その殺菌活性について調査されてきました。 研究は、特定の細菌株に対するその有効性と、水処理や農業における潜在的な用途を理解することに重点を置いています .
加水分解および光分解速度論
この化合物の水における加水分解および光分解速度論が研究されています。主な発見には次のものがあります。
分解機構
超高性能液体クロマトグラフィーと質量分析により、研究者は分解生成物を特定しました : 超高性能液体クロマトグラフィーと質量分析により、研究者は分解生成物を特定しました: 2-(4-フルオロベンジル)-5-メトキシ-1,3,4-オキサジアゾール。 この情報は、安全性評価に貢献し、水環境におけるこの化合物の挙動の理解を深めます .
抗がんの可能性
広範な研究が行われていませんが、この化合物の構造は、抗がん剤として潜在力を持つ可能性を示唆しています。 さらなる調査により、がん細胞の増殖に対するその影響を調べる必要があります .
作用機序
Target of Action
Similar compounds have been evaluated for their cytotoxic activity against a panel of human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have shown cytotoxic activity, suggesting that they may interact with cellular components to inhibit cell growth or induce cell death .
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it’s possible that this compound may affect pathways related to cell growth and survival .
Pharmacokinetics
The molecular weight of the compound is 29235 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also have potential anticancer effects.
特性
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXWVDFJJYMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
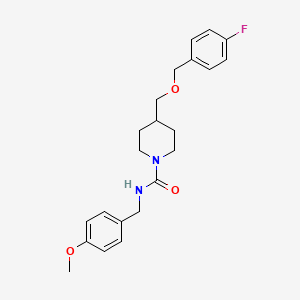

![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
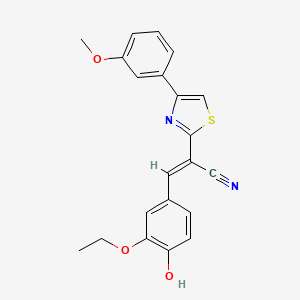
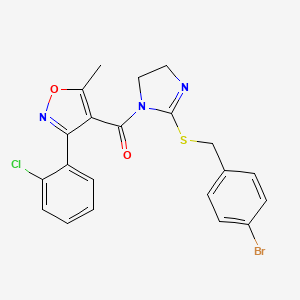
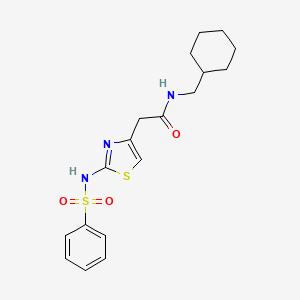
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)

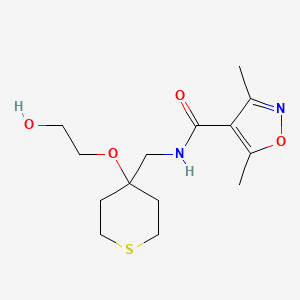
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one](/img/structure/B2476163.png)
![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)
